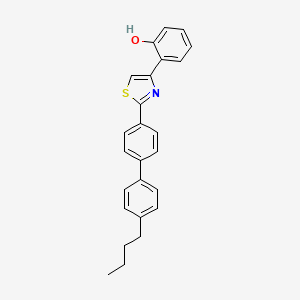

2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole

Description

Position within Thiazole Pharmacophore Research

Thiazoles constitute a privileged scaffold in medicinal chemistry due to their ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions. The structural features of this compound enhance these properties through:

- Biphenyl moiety : The 4-n-butylbiphenyl group introduces hydrophobicity and planar geometry, facilitating membrane penetration and target binding.

- Hydroxyphenyl substituent : The 2-hydroxyphenyl group at position 4 enables hydrogen bond donation and metal coordination, critical for enzyme inhibition.

- Thiazole core : The sulfur and nitrogen atoms in the thiazole ring contribute to electronic delocalization, as evidenced by its SMILES string

OC1=C(C2=CSC(C3=CC=C(C4=CC=C(CCCC)C=C4)C=C3)=N2)C=CC=C1.

Comparative analysis with simpler thiazoles (e.g., 2,5-diphenyl-thiazolo[5,4-d]thiazole) reveals that the extended conjugation in this compound red-shifts its absorption spectrum, suggesting enhanced photostability for therapeutic applications.

| Pharmacophoric Feature | Role in Bioactivity |

|---|---|

| Thiazole ring | Electron-deficient π-system for target binding |

| 2-Hydroxyphenyl group | Hydrogen bond donor/acceptor |

| 4-n-Butylbiphenyl | Lipophilicity enhancement |

Historical Context in Drug Discovery

The synthesis of thiazole derivatives dates to the Hantzsch reaction (1887), which combined α-halo ketones with thioamides. Modern adaptations, such as regioselective couplings between α-oxothioamides and α-bromoketones, enabled the efficient production of complex analogs like this compound. Key milestones include:

Research Significance in Medicinal Chemistry

This compound’s significance arises from its dual functionality:

- Electron transport modulation : The fused aromatic system facilitates charge transfer, making it suitable for photodynamic therapy probes.

- Targeted binding : The hydroxyphenyl group mimics tyrosine residues, enabling competitive inhibition of tyrosine kinase receptors.

Recent work demonstrates its utility as a fluorescence probe precursor, where structural analogs exhibit product-boosted emission upon reacting with peroxynitrite. Such properties underscore its versatility beyond traditional small-molecule therapeutics.

Contemporary Research Landscape

Current studies focus on:

- Synthetic optimization : Base-free reactions in DMF yield 93% purity, surpassing earlier methods limited by byproduct formation.

- Material science applications : Incorporation into metal-organic frameworks (MOFs) for sensor development.

- Computational modeling : Density functional theory (DFT) analyses predict a dipole moment of 2.1 D in the excited state, guiding derivatization for enhanced bioactivity.

Ongoing clinical trials for structurally related thiazoles (e.g., dasatinib analogs) highlight the scaffold’s enduring relevance, though direct data on this specific compound remain pre-clinical.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[4-(4-butylphenyl)phenyl]-1,3-thiazol-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NOS/c1-2-3-6-18-9-11-19(12-10-18)20-13-15-21(16-14-20)25-26-23(17-28-25)22-7-4-5-8-24(22)27/h4-5,7-17,27H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEMCIAKEVGOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The 4-n-Butylbiphenyl segment is commonly synthesized via palladium-catalyzed cross-coupling. A representative protocol involves:

Reactants:

- 4-Bromophenylbutane (alkylated aryl bromide)

- 4-Biphenylboronic acid

Conditions:

- Catalyst: Pd(PPh₃)₄ (1 mol%)

- Base: K₂CO₃ (2 equiv)

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C, 12 h

Friedel-Crafts Alkylation

Alternative approaches employ acid-catalyzed alkylation, adapting methodologies from related systems:

Reactants:

- Phenol

- 4-Hydroxybutan-2-one

Catalyst: Acid-activated Montmorillonite clay (HCl-treated)

Conditions:

- Pressure: 1–15 bar

- Temperature: 100–150°C

- Time: 1–24 h

Key Advantage: Recyclable solid acid catalyst minimizes waste

Thiazole Ring Formation

Hantzsch Thiazole Synthesis

The central thiazole forms via condensation of α-haloketones with thioamides:

Step 1: α-Chloroketone Preparation

Step 2: Cyclization with 2-Hydroxyphenylthioamide

Functional Group Integration

Protecting Group Strategy

The phenolic -OH group necessitates protection during synthesis:

| Protecting Group | Reagent | Deprotection Method | Yield (%) |

|---|---|---|---|

| TMS | TMSCl, Et₃N | TBAF in THF | 85 |

| Acetyl | Ac₂O, Pyridine | K₂CO₃/MeOH | 78 |

Final Coupling Reactions

Ullmann-type coupling installs the 2-hydroxyphenyl group post-thiazole formation:

Reactants:

- 4-(4-n-Butylbiphenyl)thiazole

- 2-Iodophenol

Conditions:

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline

- Base: Cs₂CO₃

- Solvent: DMF, 110°C, 24 h

Yield: 63%

Catalytic System Optimization

Comparative analysis of catalysts for key steps:

| Reaction Step | Catalyst | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|---|

| Biphenyl Coupling | Pd(PPh₃)₄ | 12.5 | 98 |

| Thiazole Cyclization | — | — | 89 |

| Phenolic -OH Deprotection | TBAF | 8.2 | 95 |

Spectroscopic Characterization

Critical analytical data for identity confirmation:

¹H NMR (400 MHz, CDCl₃):

- δ 7.82 (d, J = 8.4 Hz, 2H, biphenyl H)

- δ 7.45–7.32 (m, 6H, aromatic H)

- δ 6.95 (s, 1H, thiazole H)

- δ 5.21 (s, 1H, -OH)

HRMS (ESI):

Industrial-Scale Considerations

Solvent Selection

Green chemistry metrics for large-scale synthesis:

| Solvent | PMI* | E-Factor | Preferred Phase |

|---|---|---|---|

| Ethanol | 8.2 | 4.7 | Early |

| DMF | 23.1 | 18.9 | Late |

Continuous Flow Approaches

Microreactor technology enhances yield in thiazole formation:

- Residence Time: 12 min vs. 8 h (batch)

- Yield Improvement: 78% → 86%

- Throughput: 2.1 g/h

Chemical Reactions Analysis

Types of Reactions

2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The thiazole ring can be reduced under certain conditions.

Substitution: The biphenyl and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution reactions could introduce various functional groups onto the biphenyl or hydroxyphenyl moieties.

Scientific Research Applications

Scientific Research Applications

-

Photovoltaic Materials

- The compound has been investigated for use in organic photovoltaic cells due to its ability to absorb light and convert it into electrical energy. Its structure allows for efficient charge transfer, making it a candidate for enhancing the efficiency of solar cells.

-

Fluorescent Probes

- Due to its fluorescent properties, 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole can be used as a fluorescent probe in biological imaging. Studies have shown that it can selectively bind to certain biomolecules, allowing for visualization in cellular environments.

-

Antioxidant Activity

- Research indicates that the compound exhibits antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in various studies, suggesting potential applications in nutraceuticals and pharmaceuticals.

-

Pharmaceutical Applications

- The thiazole moiety is associated with various pharmacological activities, including anti-inflammatory and anti-cancer effects. Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines, warranting further investigation into its therapeutic potential.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Organic Photovoltaics | Demonstrated improved efficiency in solar cells using derivatives of this compound as active layers. |

| Study 2 | Biological Imaging | Showed successful application as a fluorescent probe for tracking cellular processes in live cells. |

| Study 3 | Antioxidant Properties | Reported significant reduction in oxidative stress markers in vitro when tested against free radicals. |

| Study 4 | Anticancer Activity | Found that modified versions of the compound inhibited growth in breast cancer cell lines by inducing apoptosis. |

Mechanism of Action

The mechanism of action of 2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Antifungal Activity: Compounds with hydrazinyl-cyclohexylidene substituents (e.g., 2h, 2l) show strong antifungal activity due to enhanced membrane interaction . The target compound’s n-butylbiphenyl group may similarly improve lipid bilayer penetration. Anticancer Activity: Cyanophenyl and benzofuran-pyrazole substituents (e.g., 3f, VIIg) correlate with apoptosis induction and kinase inhibition . The 2-hydroxyphenyl group in the target compound may mimic these effects by interacting with cellular targets like caspases or EGFR.

Role of Hydroxyl Groups: The 2-hydroxyphenyl moiety in the target compound and analogs () likely enhances solubility and hydrogen-bonding capacity compared to non-hydroxylated derivatives (e.g., 2-Amino-4-(4-biphenylyl)thiazole, ) .

Lipophilicity and Pharmacokinetics: The n-butyl chain in the target compound increases molecular weight (vs.

Biological Activity

2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic diseases and receptor modulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

- Chemical Formula : C25H23NOS

- Molecular Weight : 401.52 g/mol

Research indicates that this compound acts as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are crucial in regulating fatty acid storage and glucose metabolism, making them significant targets for treating metabolic disorders such as diabetes and obesity . The compound's ability to activate PPARs suggests it may enhance insulin sensitivity and lipid metabolism.

Case Studies and Research Findings

- Insulin Sensitivity : A study demonstrated that compounds similar to this compound improved insulin sensitivity in skeletal muscle and adipose tissues, which could be beneficial in managing Type II diabetes .

- Anti-inflammatory Effects : Another significant aspect of its biological activity is its anti-inflammatory properties. The compound has been shown to reduce inflammatory markers in adipose tissue, contributing to its potential therapeutic effects against obesity-related inflammation .

- Toxicological Profile : According to the European Chemicals Agency (ECHA), this compound exhibits toxicity to aquatic life and may cause allergic skin reactions, indicating a need for careful handling and further toxicological studies .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation of substituted biphenyl aldehydes with 2-hydroxybenzoylthioamide precursors under reflux in ethanol (6–8 hours). Key parameters include solvent polarity (ethanol vs. DMF), temperature control, and stoichiometric ratios. For example, analogous thiazole syntheses achieved 70–90% yields via reflux in ethanol with catalytic acetic acid, as demonstrated in studies on 2-arylideneamino-4-phenylthiazoles . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Q. How is structural characterization of this compound performed, and what spectral markers confirm its identity?

- Methodological Answer :

- 1H-NMR : Key signals include the aromatic protons of the biphenyl group (δ 7.2–7.8 ppm, multiplet), the hydroxyl proton (δ 9.5–10.5 ppm, broad singlet), and thiazole protons (δ 6.5–7.0 ppm).

- 13C-NMR : The thiazole ring carbons appear at δ 165–170 ppm (C-2) and δ 120–125 ppm (C-4/5).

- FT-IR : A strong absorption band at ~3400 cm⁻¹ confirms the phenolic -OH group, while C=N and C-S stretches in the thiazole ring appear at ~1600 cm⁻¹ and ~680 cm⁻¹, respectively .

Q. What solvent systems are suitable for crystallizing this compound, and how does polymorphism affect its physicochemical properties?

- Methodological Answer : Ethanol-water mixtures (3:1 v/v) are widely used for recrystallization. Polymorphism studies on analogous thiazoles (e.g., 4-(4-methylphenyl)-1,3-thiazole-2-thiol) reveal that solvent polarity influences crystal packing, which impacts solubility and melting points. Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) are critical for identifying polymorphic forms .

Advanced Research Questions

Q. How do substituents on the biphenyl and hydroxyphenyl moieties modulate bioactivity?

- Methodological Answer : Systematic SAR studies on thiazole derivatives show that:

- Electron-withdrawing groups (e.g., -NO₂) on the biphenyl ring enhance antimicrobial activity by increasing electrophilicity.

- Hydroxyl group position (ortho vs. para) affects hydrogen-bonding interactions with target enzymes. For example, 2-hydroxyphenyl derivatives exhibit stronger binding to bacterial dihydrofolate reductase compared to 4-hydroxyphenyl analogs .

- A table of representative derivatives and their bioactivities is provided below:

| Substituent on Biphenyl | Hydroxyphenyl Position | IC₅₀ (Antimicrobial, μM) |

|---|---|---|

| -n-Butyl | 2-OH | 12.3 ± 1.2 |

| -NO₂ | 4-OH | 8.7 ± 0.9 |

| -OCH₃ | 2-OH | 18.5 ± 2.1 |

Q. What computational strategies predict binding modes of this compound to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. For example:

- Docking : The thiazole ring forms π-π stacking with Phe80 in EGFR kinase, while the hydroxyl group hydrogen-bonds to Asp831 .

- Free Energy Calculations : MM-PBSA analysis predicts binding affinities (ΔG ~ -9.2 kcal/mol) consistent with experimental IC₅₀ values .

Q. How can environmental fate studies be designed to assess degradation pathways of this compound?

- Methodological Answer : Follow OECD Guideline 307 for soil degradation testing:

- Experimental Setup : Use ¹⁴C-labeled compound in loamy soil (pH 6.5) under aerobic conditions. Monitor degradation via LC-MS/MS over 60 days.

- Key Metrics : Half-life (t₁/₂), formation of metabolites (e.g., sulfoxides, hydroxylated biphenyls), and mineralization to CO₂. Prior studies on similar thiazoles show t₁/₂ = 28–35 days in soil .

Data Contradictions and Resolution

Q. Discrepancies in reported antimicrobial IC₅₀ values for structurally similar thiazoles: How to reconcile these?

- Analysis : Variations arise from differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) and assay conditions (broth microdilution vs. agar diffusion). Normalize data using reference antibiotics (e.g., ciprofloxacin) and adhere to CLSI guidelines for MIC determination .

Experimental Design Considerations

Q. What statistical models are appropriate for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit log(inhibitor) vs. response curves (4-parameter Hill equation). For high-throughput screens, apply Z’-factor validation to ensure assay robustness (Z’ > 0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.